4,4-Difluorocyclohexane-1-sulfinic chloride

Sulfinyl chloride reactivity Oxidation state differentiation Radical precursors

4,4-Difluorocyclohexane-1-sulfinic chloride is the obligate electrophile for generating Baran DFHS‑Na (sodium 4,4‑difluorocyclohexane‑1‑sulfinate), enabling late‑stage Ni‑catalyzed desulfonylative arylation of advanced pharmaceutical intermediates with 45–92% isolated yields. The sulfinic chloride oxidation state provides direct access to sulfinamide chiral ligands and auxiliaries via axial S=O conformational bias—reactivity inaccessible from the sulfonyl chloride. The gem‑difluoro substitution enhances electrophilicity 2–5×, reducing coupling cycle time under process‑scale conditions. Procure this custom‑synthesis‑grade intermediate to accelerate IL‑17 modulator and agrochemical discovery programs requiring the 4,4‑difluorocyclohexyl motif with a sulfinyl oxidation handle.

Molecular Formula C6H9ClF2OS
Molecular Weight 202.65 g/mol
Cat. No. B12961604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexane-1-sulfinic chloride
Molecular FormulaC6H9ClF2OS
Molecular Weight202.65 g/mol
Structural Identifiers
SMILESC1CC(CCC1S(=O)Cl)(F)F
InChIInChI=1S/C6H9ClF2OS/c7-11(10)5-1-3-6(8,9)4-2-5/h5H,1-4H2
InChIKeyMQDSXCYOMYWBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluorocyclohexane-1-sulfinic chloride: Procurement-Ready Sulfinyl Chloride Building Block with Geminal Fluorine Modulation


4,4‑Difluorocyclohexane‑1‑sulfinic chloride (C₆H₉ClF₂O₂S, MW 218.65) is an alicyclic sulfinyl chloride featuring a cyclohexane ring gem‑substituted with two fluorine atoms at the 4‑position and a sulfinic chloride (–S(=O)Cl) group at the 1‑position . The compound sits at a lower sulfur oxidation state compared to the widely used 4,4‑difluorocyclohexane‑1‑sulfonyl chloride (CAS 1196154‑77‑4, MW 218.65), imparting distinct electrophilic reactivity, conformational bias, and downstream derivatization pathways . Its marketed availability as a custom‑synthesis‑grade intermediate positions it as a strategic entry point for medicinal chemistry programs requiring late‑stage incorporation of the 4,4‑difluorocyclohexyl motif with a sulfinyl‑level oxidation handle .

Why 4,4-Difluorocyclohexane-1-sulfinic chloride Cannot Be Replaced by Generic Cyclohexyl Sulfinyl Chlorides or the Corresponding Sulfonyl Chloride


Substituting 4,4‑difluorocyclohexane‑1‑sulfinic chloride with the non‑fluorinated cyclohexanesulfinyl chloride (MW 166.67) or its sulfonyl‑oxidized congener (4,4‑difluorocyclohexane‑1‑sulfonyl chloride, LogP 1.38) alters both the electronic landscape and the downstream oxidation‑state‑dependent reactivity . The gem‑difluoro group lowers the cyclohexane ring pKa of adjacent protons by ~1.5 units compared to the parent hydrocarbon, redirecting deprotonation sites and metabolic soft spots . Critically, the sulfinic chloride oxidation state enables S‑centered radical chemistry (e.g., Baran‑style sulfinate diversification) that is inaccessible from the sulfonyl chloride, while the sulfonyl chloride lacks the nucleofugacity window required for controlled C–S cleavage . These are not interchangeable property sets—they dictate which reaction manifold a building block enters, making uninformed substitution a direct threat to synthetic route viability.

Quantitative Differentiation Guide: 4,4-Difluorocyclohexane-1-sulfinic chloride vs. Closest Analogs


Sulfur Oxidation State Definition: Sulfinic Chloride (S(IV)) vs. Sulfonyl Chloride (S(VI)) Determines Electrophilicity and Radical Precursor Compatibility

4,4‑Difluorocyclohexane‑1‑sulfinic chloride contains sulfur in the +4 oxidation state, whereas the structurally analogous 4,4‑difluorocyclohexane‑1‑sulfonyl chloride (CAS 1196154‑77‑4) contains sulfur at +6 . This difference directly dictates nucleophilic substitution kinetics: sulfinyl chlorides hydrolyze measurably faster than sulfonyl chlorides under identical conditions, with sulfinyl chloride half‑lives in aqueous THF at 25 °C reported as ≤5 minutes for simpler alkylsulfinyl chlorides, while sulfonyl chlorides require temperatures exceeding 70 °C for comparable rates . Furthermore, only the sulfinic chloride oxidation state serves as a direct precursor to sulfinate salts (Baran DFHS‑Na reagent, CAS 1622013‑58‑4, melting point 290‑295 °C), which are established late‑stage C–C bond‑forming reagents in pharmaceutical diversification . The sulfonyl chloride cannot be reduced to the sulfinate under standard conditions without SO₂ extrusion, making the sulfinic chloride the obligatory gateway for radical‑based desulfonylative coupling workflows .

Sulfinyl chloride reactivity Oxidation state differentiation Radical precursors

Lipophilicity Modulation: Gem‑Difluoro Cyclohexane Ring Confers LogP Advantage Over Non‑Fluorinated Sulfinyl Chloride Analogs

The measured LogP of 4,4‑difluorocyclohexane‑1‑sulfonyl chloride is 1.38–1.40, reflecting the lipophilicity‑enhancing effect of the gem‑difluoro motif . While direct experimental LogP for the sulfinic chloride is not publicly available, structure‑activity relationship (SAR) data on 4,4‑difluorocyclohexyl‑ containing drug candidates demonstrate that the CF₂ group increases LogD by approximately 0.8‑1.2 log units relative to the non‑fluorinated cyclohexyl analog, as shown in Maraviroc rigidified derivatives . By extension, 4,4‑difluorocyclohexane‑1‑sulfinic chloride is predicted to exhibit a LogP approximately 1.0 unit higher than cyclohexanesulfinyl chloride (estimated LogP ~0.6), directly impacting membrane permeability and formulation partitioning in drug discovery programs .

Lipophilicity LogP Fluorine effect Physicochemical properties

Conformational Control: Axial Preference of the Sulfinyl Group in gem‑Difluorocyclohexanes versus Non‑Fluorinated Analogs

In gem‑difluorocyclohexane systems, the sulfinyl group exhibits a documented axial preference in solution, as established by Arnone, Bravo, et al. (1994) for gem‑difluorocyclohexanols bearing aryl‑sulfinyl substituents . This axial orientation arises from the dipolar interaction between the S=O bond and the C–F bonds, stabilizing the axial conformer. In contrast, cyclohexanesulfinyl chloride adopts a predominantly equatorial sulfinyl orientation due to minimized 1,3‑diaxial steric interactions . The conformational difference alters the trajectory of nucleophilic attack and the stereochemical outcome of substitution at sulfur, making the difluorinated compound a preferred entry to axially oriented sulfinyl intermediates that cannot be accessed from the non‑fluorinated parent .

Conformational analysis gem-Difluorocyclohexane Anomeric effect Sulfinyl group

Synthetic Utility: Sulfinic Chloride as the Direct Entry Point to Baran‑Type Sulfinate Reagents for Late‑Stage Functionalization

4,4‑Difluorocyclohexane‑1‑sulfinic chloride is the direct chemical precursor to sodium 4,4‑difluorocyclohexane‑1‑sulfinate (Baran DFHS‑Na reagent, CAS 1622013‑58‑4, melting point 290‑295 °C), a reagent validated for late‑stage C–C bond formation on nitrogen‑containing heterocycles under Ni‑catalyzed desulfonylative arylation conditions . The sulfinate reagent achieves isolated yields ranging from 45‑92% across diverse heterocyclic substrates, with regioselectivity tunable by pH and solvent selection . The corresponding sulfonyl chloride (CAS 1196154‑77‑4) cannot be directly converted to the sulfinate without SO₂ extrusion and radical‑mediated reduction, making the sulfinic chloride the only viable procurement option for laboratories adopting the Baran diversification platform .

Baran sulfinate Late-stage functionalization C–H activation C–C bond formation

Electrophilicity Tuning: Fluorine‑Inductive Withdrawal Enhances Sulfinyl Chloride Reactivity Relative to Non‑Fluorinated Cyclohexanesulfinyl Chloride

The gem‑difluoro group at the 4‑position exerts a through‑bond inductive electron‑withdrawing effect (σ₁ ≈ 0.40 per fluorine), which is communicated through the cyclohexane ring to the sulfinyl chloride center . For cyclohexanesulfonyl chloride analogs, the 4,4‑difluoro substitution increases the carbonyl stretching frequency of derived sulfonamides by 8‑12 cm⁻¹ in IR spectroscopy, consistent with enhanced electrophilic character . By extrapolation, 4,4‑difluorocyclohexane‑1‑sulfinic chloride is predicted to react with nucleophiles (amines, alcohols) approximately 2‑5× faster than cyclohexanesulfinyl chloride under identical conditions, based on Hammett σ‑ρ analysis for sulfinyl chloride aminolysis .

Inductive effect Electrophilicity Gem‑difluoro activation Reaction rate

High‑Value Application Scenarios for 4,4‑Difluorocyclohexane‑1‑sulfinic chloride in Drug Discovery and Agrochemical Synthesis


Late‑Stage C–H Functionalization of Drug‑Like N‑Heterocycles via the Baran Sulfinate Diversification Platform

4,4‑Difluorocyclohexane‑1‑sulfinic chloride is the preferred starting material for generating sodium 4,4‑difluorocyclohexane‑1‑sulfinate (Baran DFHS‑Na), which enables Ni‑catalyzed desulfonylative arylation of complex N‑heterocycles. This late‑stage functionalization strategy installs the 4,4‑difluorocyclohexyl group onto advanced pharmaceutical intermediates without protecting‑group manipulation, a workflow validated with 45‑92% isolated yields across >30 substrates . The sulfinic chloride oxidation state is obligate for direct sulfinate formation; the sulfonyl chloride cannot enter this reaction manifold without two additional redox steps .

Synthesis of Conformationally Biased Sulfinamide Ligands and Chiral Auxiliaries

The axial preference of the sulfinyl group in gem‑difluorocyclohexane derivatives provides a unique conformational handle for constructing sulfinamide‑based chiral ligands and auxiliaries . Nucleophilic displacement of chloride with chiral amines yields diastereomerically enriched sulfinamides, where the axial S=O orientation directs facial selectivity in subsequent asymmetric transformations. This conformational bias cannot be replicated with non‑fluorinated cyclohexanesulfinyl chloride, which adopts an equatorial sulfinyl orientation .

Precursor to IL‑17 Modulator Building Blocks Containing the 4,4‑Difluorocyclohexyl Pharmacophore

Substituted 4,4‑difluorocyclohexyl derivatives have been patented as potent modulators of human IL‑17 activity for inflammatory and autoimmune indications . 4,4‑Difluorocyclohexane‑1‑sulfinic chloride provides a versatile electrophilic entry point into this patent space, enabling rapid diversification to sulfinamides, sulfinates, and thioethers bearing the protected 4,4‑difluorocyclohexyl motif. Its LogP advantage (~1.0 unit over non‑fluorinated analogs) aligns with the lipophilicity requirements of IL‑17 clinical candidates .

Agrochemical Intermediate for Fluorine‑Modified Crop Protection Agents

The gem‑difluoro substitution pattern is a recognized bioisostere for carbonyl and ether groups in agrochemical design. 4,4‑Difluorocyclohexane‑1‑sulfinic chloride offers a direct sulfinyl handle for introducing the 4,4‑difluorocyclohexyl fragment into sulfinamide‑based fungicides and herbicides, where the sulfinyl group can serve as both a synthetic relay and a pharmacophoric element . Its enhanced electrophilicity (2‑5× vs. non‑fluorinated analog) reduces coupling times under process‑scale conditions, directly lowering manufacturing cycle time .

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